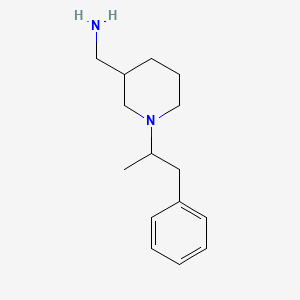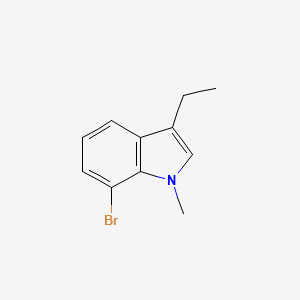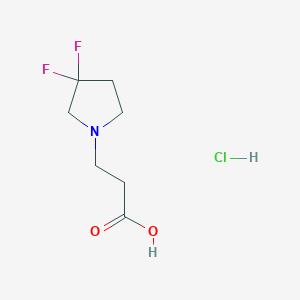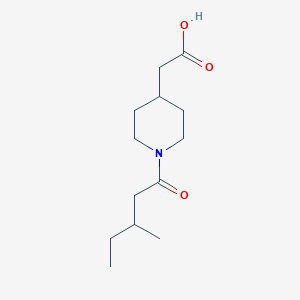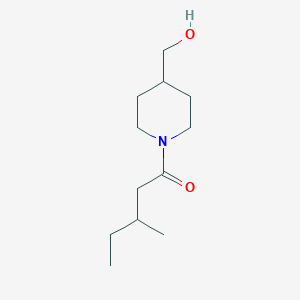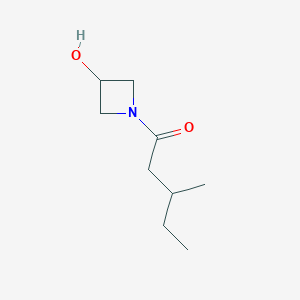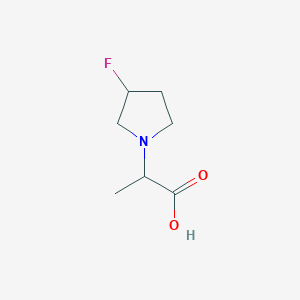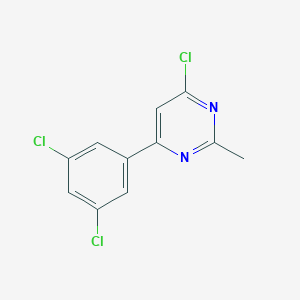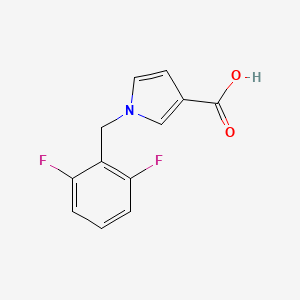![molecular formula C10H17F3N2 B1475481 2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole CAS No. 1550570-47-2](/img/structure/B1475481.png)
2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole
Vue d'ensemble
Description
“2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole” is a complex organic compound. It contains a total of 37 bonds, including 19 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic tertiary amine, 1 hydroxyl group, and 1 Pyrrolidine .
Molecular Structure Analysis
The molecular structure of “this compound” is quite complex. It contains a total of 36 atoms, including 18 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 3 Fluorine atoms . The structure data file is available for download and can be imported to most of the chemistry software for further analysis .Applications De Recherche Scientifique
Enhanced Anion Binding
The fluorinated derivatives of pyrroles, such as 2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole, have been explored for their potential in creating enhanced anion receptors. For instance, the incorporation of fluorinated pyrroles into the structure of calix[4]pyrroles and dipyrrolylquinoxalines has shown augmented affinities towards anions like fluoride, chloride, and dihydrogen phosphate. This enhancement in anion binding capability is particularly noted with an affinity for dihydrogen phosphate anions improved by several orders of magnitude compared to non-fluorinated counterparts, making such compounds viable for applications as naked-eye sensors for phosphate anions (Anzenbacher et al., 2000).
Coordination Chemistry and Biological Activity
In coordination chemistry, complexes of octahydropyrrolo[3,4-c]pyrrole with transition metals like Pt(II) and Ni(II) have been synthesized. These complexes exhibit interesting structural properties and have been studied for their potential biological activities. The structural characterization of these complexes reveals a distinct coordination behavior, which could be leveraged in designing metal-based drugs or catalytic agents. Additionally, these complexes have shown antibacterial activity against various bacterial strains, indicating their potential utility in antimicrobial applications (Gemili et al., 2017).
Organic Electronics
The pyrrolo[3,4-c]pyrrole core, due to its electron-withdrawing nature, is also a significant component in the field of organic electronics. Polymers incorporating the diketopyrrolopyrrole (DPP) unit, a close relative of this compound, have been utilized in the development of high-mobility semiconductors for organic thin-film transistors. The planar structure and electron-deficient nature of these polymers contribute to their high conductivity and electron mobility, essential attributes for efficient organic electronic devices (Li et al., 2011).
Anion-Anion Assembly in Supramolecular Chemistry
The anion-anion assembly represents a novel class in supramolecular chemistry, where compounds containing pyrrole units, akin to this compound, engage in unique hydrogen-bonding interactions to form polyanionic chains. This orthogonal hydrogen-bonding array offers a new pathway for constructing anionic supramolecular polymers, expanding the toolkit available for designing materials with specific functions and properties (Gale et al., 2002).
Propriétés
IUPAC Name |
5-(4,4,4-trifluorobutyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2/c11-10(12,13)2-1-3-15-6-8-4-14-5-9(8)7-15/h8-9,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOZMGGSXZQZED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)CCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




